Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

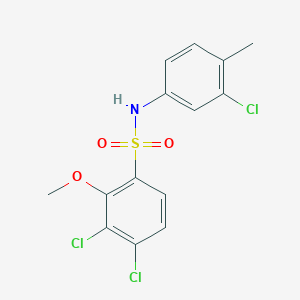

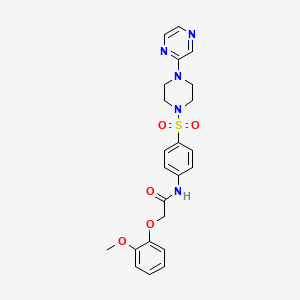

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a chemical compound with the molecular formula C20H21ClFNO31. It is not intended for human or veterinary use, but rather for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate. However, it is available for purchase from various chemical suppliers for research and testing purposes2.Molecular Structure Analysis

The molecular structure of Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is defined by its molecular formula, C20H21ClFNO31. The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate. More research may be needed in this area.Physical And Chemical Properties Analysis

The physical and chemical properties of Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate are not fully detailed in the available resources. However, its molecular weight is 377.841.Applications De Recherche Scientifique

Organic Synthesis and Material Science

Dual C-C Bond Formation

Research by Wang et al. (2014) explores the benzoyl peroxide-promoted α-phenanthridinylation of ether by isocyanide, involving dual C-H bond cleavage and C-C bond formation. This process tolerates functional groups such as methyl, fluoro, chloro, and acetyl, showcasing a pathway to 6-substituted phenanthridine derivatives, which could include compounds similar to Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate (Wang et al., 2014).

Dehydration of Fermented Isobutanol

Taylor et al. (2010) investigated the dehydration of 2-methyl-1-propanol (isobutanol) to 2-methylpropene (isobutylene), highlighting its use as a biofuel and platform molecule for synthesizing other fuels or chemicals. This research indicates the potential of derivatives of isobutanol, like Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate, in renewable energy and chemical production (Taylor et al., 2010).

Biomedical Applications

- Antiviral Activity of Fluorocarbocyclic Nucleosides: Research into the synthesis and antiviral activity of fluorocarbocyclic guanosine analogues by Borthwick et al. (1991) showcases the potential of fluorinated compounds in medicinal chemistry. These compounds, including 2'- and 6'-fluorocarbocyclic 2'-deoxy guanosines, have been evaluated as anti-herpes agents, indicating the relevance of fluorinated analogues like Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate in developing new therapeutics (Borthwick et al., 1991).

Chemical Kinetics and Catalysis

- Synthesis of Isobutyl Propionate: Kuperkar et al. (2014) optimized the synthesis of isobutyl propionate by esterification of propionic acid with isobutyl alcohol using immobilized lipase in a solvent-free system. This research demonstrates the industrial application of isobutyl derivatives in flavor and fragrance production, which could extend to compounds like Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate (Kuperkar et al., 2014).

Safety And Hazards

As a research chemical, Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate should be handled with care. It is not intended for human or veterinary use1. For specific safety and hazard information, refer to the material safety data sheet (MSDS) provided by the manufacturer.

Orientations Futures

The future directions for Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate are not clear from the available information. As a research chemical, it may be used in various studies to understand its properties and potential applications.

Propriétés

IUPAC Name |

2-methylpropyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3/c1-13(2)12-26-20(25)14(3)23(16-9-10-18(22)17(21)11-16)19(24)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASGBQKYIHNNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

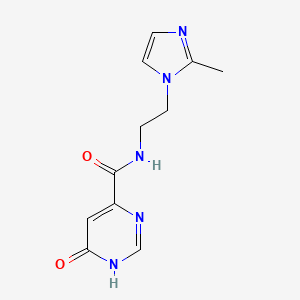

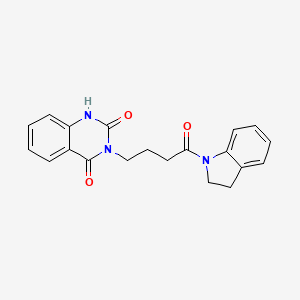

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)

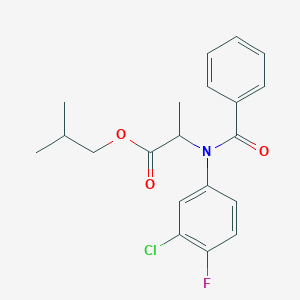

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)

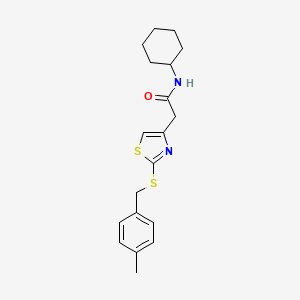

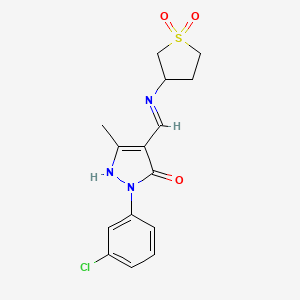

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)